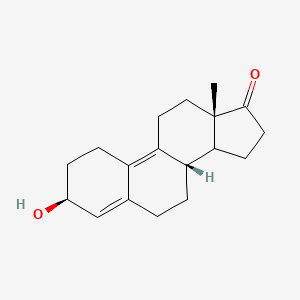![molecular formula C9H11ClO2 B13711220 2-[(Chloromethoxy)methyl]anisole](/img/structure/B13711220.png)
2-[(Chloromethoxy)methyl]anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Chloromethoxy)methyl]anisole is an organic compound that belongs to the class of anisoles It is characterized by the presence of a chloromethoxy group attached to the methyl group of anisole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloromethoxy)methyl]anisole typically involves the reaction of anisole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Chloromethoxy)methyl]anisole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: Reduction of the chloromethoxy group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Substitution: Various substituted anisoles.
Oxidation: Anisaldehyde or anisic acid.
Reduction: 2-(Methoxymethyl)anisole.
Aplicaciones Científicas De Investigación
2-[(Chloromethoxy)methyl]anisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-[(Chloromethoxy)methyl]anisole exerts its effects involves the interaction of the chloromethoxy group with various molecular targets. The compound can act as an electrophile, participating in nucleophilic substitution reactions. The pathways involved include the activation of aromatic rings and the formation of reactive intermediates that can further react with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Anisole: The parent compound, lacking the chloromethoxy group.
2-Methylanisole: Similar structure but with a methyl group instead of a chloromethoxy group.
2-Chloroanisole: Contains a chlorine atom directly attached to the aromatic ring.
Uniqueness
2-[(Chloromethoxy)methyl]anisole is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for a wider range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C9H11ClO2 |
|---|---|
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
1-(chloromethoxymethyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H11ClO2/c1-11-9-5-3-2-4-8(9)6-12-7-10/h2-5H,6-7H2,1H3 |
Clave InChI |
SAIPSAAFQUVCSC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1COCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13711146.png)
![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)
![4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)
![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)
![(1R,2R)-2-[[5-Bromo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-4-pyrimidinyl]amino]-1-methylcyclopentanol](/img/structure/B13711161.png)

![N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine](/img/structure/B13711179.png)



![1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid](/img/structure/B13711204.png)
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide](/img/structure/B13711209.png)

